molecular formula C16H20N2OS B2440767 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide CAS No. 1235345-56-8

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide

Cat. No.: B2440767
CAS No.: 1235345-56-8
M. Wt: 288.41
InChI Key: ULXQSKHVAKKIPM-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a synthetic organic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide typically involves the following steps:

    Starting Materials: Pyridine-2-carboxaldehyde, thiophene-3-carboxaldehyde, and pivaloyl chloride.

    Reaction: The aldehydes are first converted to their respective amines through reductive amination.

    Coupling: The amines are then coupled with pivaloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Both the pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide would depend on its specific application:

    Molecular Targets: Could interact with enzymes or receptors in biological systems.

    Pathways Involved: Might modulate signaling pathways or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)pivalamide
  • N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide

Uniqueness

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,2-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-16(2,3)15(19)18(10-13-7-9-20-12-13)11-14-6-4-5-8-17-14/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQSKHVAKKIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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